molecular formula C12H8Br4 B14459223 2,3-Bis(dibromomethyl)naphthalene CAS No. 71383-01-2

2,3-Bis(dibromomethyl)naphthalene

Cat. No.: B14459223
CAS No.: 71383-01-2
M. Wt: 471.81 g/mol
InChI Key: OULPKHKBESTEJR-UHFFFAOYSA-N
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Description

2,3-Bis(dibromomethyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of two dibromomethyl groups attached to the naphthalene ring at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Bis(dibromomethyl)naphthalene can be synthesized using a modified Wohl–Ziegler bromination of 2,3-dimethylnaphthalene. The process involves the use of N-bromosuccinimide and azobis(isobutyronitrile) as reagents . The reaction is typically carried out in a round-bottom flask equipped with a reflux condenser, where 2,3-dimethylnaphthalene is dissolved in chloroform and subjected to bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(dibromomethyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Bis(dibromomethyl)naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Bis(dibromomethyl)naphthalene involves the homolytic cleavage of carbon–halogen bonds, leading to the formation of reactive intermediates. These intermediates can undergo further reactions such as dimerization or polymerization. The process is facilitated by the presence of metal surfaces, which provide a platform for the reactions to occur .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Bis(dibromomethyl)naphthalene is unique due to its ability to form different dimers and conjugated polymers depending on the reaction conditions. This versatility makes it a valuable compound for research in materials science and nanotechnology .

Properties

IUPAC Name

2,3-bis(dibromomethyl)naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br4/c13-11(14)9-5-7-3-1-2-4-8(7)6-10(9)12(15)16/h1-6,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULPKHKBESTEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(Br)Br)C(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20294282
Record name 2,3-bis(dibromomethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.81 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71383-01-2
Record name NSC95698
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95698
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-bis(dibromomethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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